

Technical Support Center: KSM-66 High-Dosage

Administration

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Compound of Interest					
Compound Name:	ZLM-66				
Cat. No.:	B15497795	Get Quote			

This technical support center provides detailed information and guidance for researchers, scientists, and drug development professionals on the potential side effects associated with high-dosage administration of KSM-66 Ashwagandha extract.

Frequently Asked Questions (FAQs)

Q1: What is the established No Observed Adverse Effect Level (NOAEL) for KSM-66 in preclinical studies?

A1: Preclinical toxicity studies in Wistar rats have established a No Observed Adverse Effect Level (NOAEL) for KSM-66 Ashwagandha root extract at 2000 mg/kg body weight per day when administered orally for 90 days.[1][2] Another study also determined the NOAEL to be 2000 mg/kg in rats.[3] In a 28-day sub-acute toxicity study, Ashwagandha root powder extract did not show any major abnormalities at doses up to 800 mg/kg.[4][5]

Q2: What are the reported side effects of KSM-66 in human clinical trials at standard dosages?

A2: In human clinical trials, KSM-66 is generally well-tolerated at the recommended dosage of 300-600 mg per day.[6][7][8] Most studies report no serious adverse events.[9][10] Some individuals may experience mild and transient side effects, including digestive discomfort, headaches, or drowsiness.[6]

Q3: Are there any documented cases of severe adverse effects with high-dosage Ashwagandha intake in humans?



A3: Yes, there are case reports in the literature of more severe adverse effects associated with Ashwagandha consumption, although not always specifically KSM-66. These include herbinduced liver injury, thyrotoxicosis, and adrenal insufficiency.[11][12] The daily intake in these cases ranged from 77 mg to 1350 mg of Ashwagandha extract.[12] It is important to note that these are individual case reports and may not be representative of the general population. A series of 23 case reports showed Ashwagandha-induced liver injury with cholestatic hepatitis being a common presentation.[2]

Q4: Is there ongoing research into the long-term safety of high-dosage KSM-66?

A4: Yes, there is an ongoing long-term clinical trial to evaluate the safety and efficacy of KSM-66 Ashwagandha at a dosage of 300 mg twice daily (600 mg/day) over a 12-month period in adults.[13][14] This study will provide more comprehensive data on the safety profile of long-term KSM-66 administration.

Q5: What are the potential contraindications for high-dosage KSM-66 administration?

A5: Based on available data and traditional use, high-dosage Ashwagandha should be used with caution in individuals with liver, endocrine, or autoimmune disorders, as well as in transplant recipients.[11] It is also generally advised that pregnant or breastfeeding women avoid Ashwagandha due to insufficient safety data.[6] Patients with hormone-sensitive prostate cancer are also advised to avoid use.[15] Additionally, individuals taking medications for thyroid disorders, diabetes, hypertension, immunosuppressants, or sedatives should consult with a healthcare professional before using high doses of Ashwagandha due to potential interactions. [7][15]

Quantitative Data Summary

Table 1: Summary of Preclinical Toxicity Studies on Ashwagandha (Withania somnifera) Root Extract



Study Type	Animal Model	Dosage Range	Duration	Key Findings	Reference
Sub-acute Toxicity	Wistar Rats	200, 400, 800 mg/kg/day	28 days	No major abnormalities observed.	[4][5]
Acute Toxicity	Female Rats	2000 mg/kg	14 days	No mortality or clinical signs of toxicity; LD50 >2000 mg/kg.	[16]
Sub-chronic Toxicity	Rats	100, 500, 1000 mg/kg/day	90 days	No observable toxic effects; NOAEL determined as 1000 mg/kg/day.	[16]
90-Day Repeated Dose Toxicity	Wistar Rats	500, 1000, 2000 mg/kg/day	90 days	Well tolerated up to 2000 mg/kg; NOAEL determined as 2000 mg/kg/day.	[1][2]

Table 2: Summary of Human Clinical Trials and Case Reports on Ashwagandha Side Effects



Study Type	Dosage of Ashwagandha Extract	Duration	Reported Side Effects	Reference
Clinical Trial	600 mg/day	8 weeks	Mild adverse effects comparable to placebo; no serious adverse events.	[9]
Clinical Trial	250 mg/day and 600 mg/day	Not specified	Well-tolerated with no adverse events reported.	[9]
Case Reports	77 - 1350 mg/day	Not specified	Liver injury, thyrotoxicosis, suppression of adrenal function.	[12]
Case Reports (Series)	Not specified	Not specified	Ashwagandha- induced liver injury, primarily cholestatic hepatitis.	[2]
Clinical Trial (Ongoing)	600 mg/day (300 mg twice daily)	12 months	To evaluate long- term safety and efficacy.	[13]

Experimental Protocols

OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Adapted)

This protocol is a summary of the methodology typically followed in sub-chronic oral toxicity studies.

• Test Animals: Healthy, young adult rodents (commonly Wistar or Sprague-Dawley rats), nulliparous and non-pregnant females. Animals are randomized into control and treatment



groups.

- Dosage: At least three dose levels are used, plus a concurrent control group. The highest
 dose should induce toxic effects but not death or severe suffering. The lowest dose should
 not induce any evidence of toxicity. A satellite group may be included for the high-dose and
 control groups to observe recovery.
- Administration: The test substance (KSM-66) is typically administered orally by gavage once daily, seven days a week, for 90 days. The control group receives the vehicle only.

Observations:

- General Clinical Observations: At least once daily, observations for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight and Food/Water Consumption: Recorded weekly.
- Ophthalmological Examination: Prior to the start of the study and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

Pathology:

- Gross Necropsy: All animals are subjected to a full gross necropsy which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
- Organ Weights: Weights of major organs are recorded.
- Histopathology: Microscopic examination of organs and tissues from the high-dose and control groups.

Mandatory Visualization

Caption: OECD 408 Experimental Workflow Diagram.



Caption: Hypothetical Signaling Pathway of High-Dose Withanolides.

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